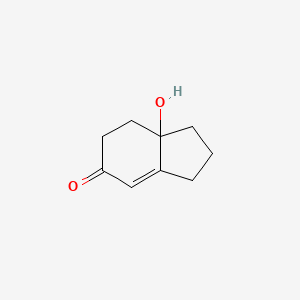
2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one is an organic compound that belongs to the class of indenones Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ring containing a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular aldol condensation of a diketone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Formation of 2,3,7,7a-Tetrahydro-7a-oxo-1H-inden-5(6H)-one.
Reduction: Formation of 2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-ol.
Substitution: Formation of various substituted indenones depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
Indanone: A simpler analog with a similar bicyclic structure but lacking the hydroxyl group.
Tetralone: Another bicyclic compound with a similar structure but with a different ring fusion pattern.
Hydroxyindanone: A compound with a hydroxyl group on the indanone structure, similar to 2,3,7,7a-Tetrahydro-7a-hydroxy-1H-inden-5(6H)-one.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a hydroxyl and a ketone group
特性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
7a-hydroxy-2,3,6,7-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C9H12O2/c10-8-3-5-9(11)4-1-2-7(9)6-8/h6,11H,1-5H2 |
InChIキー |
MZNCMYGBRVPPTB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=O)CCC2(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
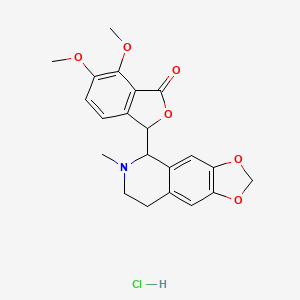
![[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B13821913.png)
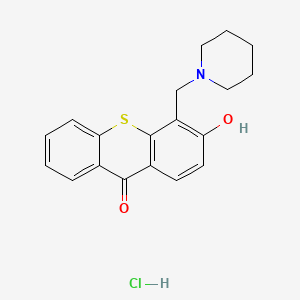
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13821922.png)
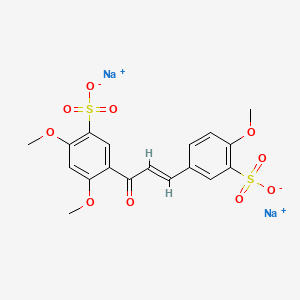
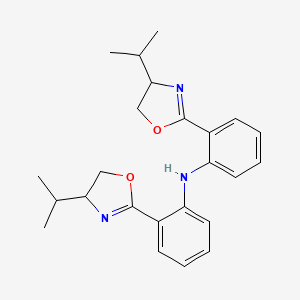
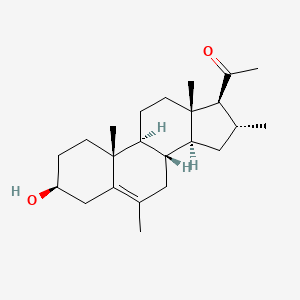
![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)
![Cyanamide, [14C]](/img/structure/B13821953.png)
![Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate](/img/structure/B13821956.png)
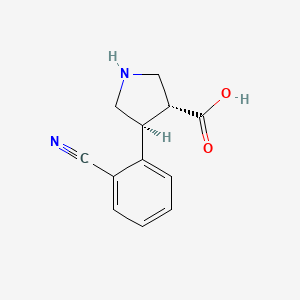
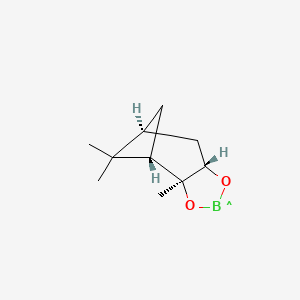
![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)
